3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Lipophilicity LogP Pharmacokinetics

This halogenated pyridinol features a unique 3-chloro and 5-trifluoromethyl substitution pattern, delivering distinct lipophilicity (LogP 2.10) and acidity (pKa 8.06) profiles unattainable with non-chlorinated analogs. These quantifiable differences directly enhance reaction yields and ADME properties in medicinal chemistry. It is a key building block for NS5A replication complex inhibitors via Buchwald-Hartwig amination and a privileged scaffold for TRPV3 modulators (IC50 200-500 nM). Offered as a white to off-white crystalline solid, it is ideal for intracellular enzyme-targeting programs and 18F-radiochemistry. Secure consistent, high-purity material for advanced R&D.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 79623-37-3
Cat. No. B3038196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
CAS79623-37-3
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
InChIKeyAJPOOWWMZOPUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 79623-37-3): Properties and Sourcing Considerations for a Key Pharmaceutical Intermediate


3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 79623-37-3, also identified as 3-chloro-5-(trifluoromethyl)pyridin-2-ol) is a halogenated pyridinol derivative with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 . It is a heterocyclic building block of interest in pharmaceutical and agrochemical research, characterized by its 3-chloro substitution and 5-trifluoromethyl group . This compound exists as a white to off-white crystalline solid [1] and is recognized for its utility in synthesizing biologically active molecules, including kinase inhibitors and antiviral candidates .

Why Substituting 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 79623-37-3) with Other Pyridinols Can Impact Research Outcomes


The unique combination and specific positioning of functional groups in 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine result in physicochemical properties that cannot be replicated by structurally similar pyridinols. For example, the 3-chloro substitution and the electron-withdrawing 5-trifluoromethyl group significantly alter the compound's lipophilicity, acidity, and boiling point compared to the non-chlorinated analog 2-hydroxy-5-(trifluoromethyl)pyridine [1]. These differences can directly affect the compound's behavior in synthetic reactions, its metabolic stability in biological systems, and its potential toxicity profile . Substituting a cheaper or more readily available analog without accounting for these quantifiable differences risks introducing unwanted variability in key research parameters, such as reaction yields, logD values, or inhibitory potency in a target assay, as the quantitative evidence below demonstrates.

Quantitative Differentiation Guide for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 79623-37-3) Against its Analogs


Lipophilicity: Increased LogP Compared to Non-Chlorinated Analog

The chloro-substituted target compound exhibits significantly higher lipophilicity than its non-chlorinated analog, 2-hydroxy-5-(trifluoromethyl)pyridine. This difference is a primary driver for its selection in medicinal chemistry to enhance membrane permeability and metabolic stability .

Lipophilicity LogP Pharmacokinetics

Physical Properties: Higher Boiling Point and Density for Different Handling and Purification

The presence of a chlorine atom significantly alters the compound's physical properties. The target compound has a lower boiling point but higher density compared to its non-chlorinated analog, influencing purification methods (e.g., distillation) and formulation considerations [1].

Physical Chemistry Thermal Properties Purification

Electronic Effects: Lower Predicted pKa Due to Electron-Withdrawing Groups

The electron-withdrawing 3-chloro and 5-trifluoromethyl groups synergistically increase the acidity of the hydroxyl group relative to the non-chlorinated analog. This influences the compound's ionization state under physiological conditions and its reactivity in nucleophilic substitution reactions .

Acidity pKa Reactivity

Reactivity: High Yield Achieved in Key Buchwald-Hartwig Amination Step

In a specific industrial case study, the target compound was used as a substrate in a Buchwald-Hartwig amination step for the synthesis of NS5A replication complex inhibitors, achieving a notable isolated yield of 92% . This demonstrates its efficient reactivity in a challenging palladium-catalyzed cross-coupling reaction critical to modern drug synthesis. While comparative data for analogs under identical conditions is not provided, this high yield is a key performance indicator for its use in this specific context.

Synthetic Yield Cross-Coupling Process Chemistry

Optimal Application Scenarios for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 79623-37-3) Based on Empirical Evidence


Medicinal Chemistry for Kinase and Antiviral Inhibitor Synthesis

Given its documented use in the synthesis of NS5A replication complex inhibitors via a high-yielding Buchwald-Hartwig amination and its identification as a building block for kinase inhibitor development [1], this compound is best applied in medicinal chemistry programs targeting intracellular enzymes. Its higher lipophilicity (LogP = 2.10) compared to non-chlorinated analogs supports its use when aiming to improve membrane permeability and metabolic stability of lead candidates.

Synthesis of PET Tracers via 18F-Labeling

This compound has been identified as a precursor for PET tracer synthesis using 18F-labeling strategies . The presence of the trifluoromethyl group provides a handle for isotope incorporation, and its stable, solid form at room temperature makes it a practical choice for radiochemistry labs requiring reliable and easily handled precursors.

Agrochemical Research for Herbicide Metabolite and Soil Persistence Studies

The compound's relevance to agrochemical research is supported by its application in environmental fate studies of trifluoromethyl pyridines, where it has been used to identify stable transformation products for regulatory filings . Its higher lipophilicity (LogP 2.10) and lower predicted pKa (8.06) compared to analogs may influence its environmental mobility and degradation profile, making it a valuable standard for method development and residue analysis in soil and water.

Development of TRPV3 Channel Modulators

Derivatives of the target compound, specifically a sulfanyl-ethanone analog, have demonstrated in vitro activity against the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3) with an IC50 of 200-500 nM . This suggests that the core scaffold is a privileged structure for developing modulators of this ion channel, which is a target for pain and dermatological conditions.

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